7-Phenyl-pteridin-4-ol

Description

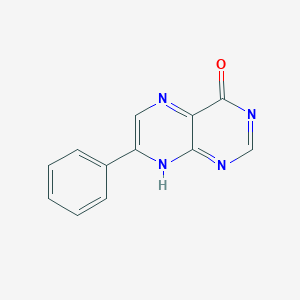

Structure

3D Structure

Properties

IUPAC Name |

7-phenyl-3H-pteridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O/c17-12-10-11(14-7-15-12)16-9(6-13-10)8-4-2-1-3-5-8/h1-7H,(H,14,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPVXHVRRKILEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C3C(=O)NC=NC3=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 7-Phenyl-pteridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis and characterization of 7-Phenyl-pteridin-4-ol, a heterocyclic compound of interest in medicinal chemistry. Drawing upon established principles of pteridine chemistry, this document details a robust synthetic protocol, outlines key characterization methodologies, and discusses the potential therapeutic applications of this class of molecules. The content is structured to provide both a theoretical understanding and practical insights for researchers engaged in the synthesis and evaluation of novel pteridine derivatives.

Introduction: The Significance of the Pteridine Scaffold

Pteridines, bicyclic heteroaromatic compounds composed of fused pyrimidine and pyrazine rings, are of significant interest in medicinal chemistry due to their diverse biological activities.[1] The pteridine core is found in a variety of natural and synthetic molecules that exhibit a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The substituent at the 7-position of the pteridine ring plays a crucial role in modulating these biological effects. The introduction of a phenyl group at this position, as in this compound, offers a scaffold for further functionalization and the exploration of structure-activity relationships in the development of novel therapeutic agents.

Synthetic Pathway: The Gabriel-Isay Condensation

The most direct and widely employed method for the synthesis of the 7-phenylpteridine core is the Gabriel-Isay condensation.[2][3] This robust reaction involves the cyclocondensation of a 4,5-diaminopyrimidine derivative with a 1,2-dicarbonyl compound. For the synthesis of this compound, the key precursors are 5,6-diaminopyrimidin-4-ol (also known as 2,5,6-triaminopyrimidin-4(3H)-one) and phenylglyoxal.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound reveals the key bond disconnection in the pyrazine ring, leading back to the 4,5-diaminopyrimidine and phenylglyoxal precursors.

Caption: Retrosynthetic approach for this compound.

Reaction Mechanism

The Gabriel-Isay condensation proceeds through a series of nucleophilic attack and dehydration steps:

-

Nucleophilic Attack: The more nucleophilic 5-amino group of 5,6-diaminopyrimidin-4-ol attacks one of the carbonyl carbons of phenylglyoxal.

-

Schiff Base Formation: Subsequent dehydration leads to the formation of a Schiff base intermediate.

-

Intramolecular Cyclization: The 6-amino group of the pyrimidine then attacks the remaining carbonyl carbon of the original phenylglyoxal moiety in an intramolecular fashion.

-

Dehydration and Aromatization: A final dehydration step results in the formation of the stable, aromatic pteridine ring system.

Caption: Mechanism of the Gabriel-Isay condensation.

Detailed Experimental Protocol

This protocol provides a step-by-step procedure for the synthesis of this compound.

Materials:

-

5,6-Diaminopyrimidin-4-ol

-

Phenylglyoxal monohydrate

-

Ethanol

-

Water

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolution of Pyrimidine: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5,6-diaminopyrimidin-4-ol in a mixture of ethanol and water.

-

pH Adjustment: Adjust the pH of the solution to approximately 9-10 using a dilute solution of sodium hydroxide. This basic condition is crucial for controlling the regioselectivity of the reaction to favor the formation of the 7-phenyl isomer.[2]

-

Addition of Phenylglyoxal: Slowly add a solution of phenylglyoxal monohydrate in ethanol to the reaction mixture at room temperature with continuous stirring.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Precipitation: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Adjust the pH to the isoelectric point of this compound using dilute hydrochloric acid to induce precipitation of the product.

-

Isolation: Collect the precipitate by vacuum filtration and wash it with cold water to remove any inorganic salts.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or DMF/water, to yield pure this compound.

Characterization of this compound

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are recommended:

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl ring and the pteridine core. The chemical shifts will be influenced by the electron-withdrawing nature of the heterocyclic system. |

| ¹³C NMR | The carbon NMR spectrum will display distinct resonances for the carbon atoms of the pteridine and phenyl rings. The carbonyl carbon at the 4-position will appear at a characteristic downfield shift. |

| Mass Spectrometry | Mass spectrometry will be used to determine the molecular weight of the compound. The fragmentation pattern can provide additional structural information. |

Chromatographic Analysis

| Technique | Purpose |

| HPLC | High-performance liquid chromatography is a valuable tool for assessing the purity of the synthesized compound and for monitoring the progress of the reaction. A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid) is typically used for the analysis of pteridine derivatives. |

Potential Applications in Drug Discovery

Pteridine derivatives have shown promise in a variety of therapeutic areas. The cytotoxic activities of related pteridine compounds suggest that this compound could be a candidate for anticancer drug discovery.[1][4][5][6] Further biological evaluation is warranted to explore its potential as an inhibitor of specific cellular targets implicated in cancer progression. The anti-inflammatory properties of other pteridine analogs also suggest a potential role for this compound in the development of treatments for inflammatory diseases.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The Gabriel-Isay condensation offers a reliable and efficient route to this pteridine derivative. Comprehensive characterization using spectroscopic and chromatographic techniques is essential to ensure the identity and purity of the synthesized compound. The diverse biological activities associated with the pteridine scaffold highlight the potential of this compound as a valuable building block in the design and development of novel therapeutic agents. Further investigation into its pharmacological properties is encouraged to unlock its full therapeutic potential.

References

- Benchchem. Technical Support Center: 7-Phenylpteridine Synthesis. (URL not available)

- Growth inhibitory- and cytotoxic activities of compounds (A) 7d, (B)...

- Sayed A. Ahmed et al. Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 2014, 6 (3):194-219. (URL not available)

- Panchal, Vaghela. Pteridine a Colored Heterocycle and Its Anticancer activity: (An Overview). Orient. J. Chem., Vol. 38(4), 822-839 (2022). (URL not available)

- CHEMISTRY AND BIOLOGY OF PTERIDINES. (URL not available)

- Cytotoxic esterified diterpenoid alkaloid derivatives with increased selectivity against a drug-resistant cancer cell line - PMC - NIH. (URL not available)

- The Synthesis of 7-Phenylpteridine: A Technical Guide to Pathways and Mechanisms - Benchchem. (URL not available)

- Cytotoxic and anticoagulative diterpenoid glycosides from Pteris decrescens - PubMed. (URL not available)

Sources

- 1. orientjchem.org [orientjchem.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxic esterified diterpenoid alkaloid derivatives with increased selectivity against a drug-resistant cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxic and anticoagulative diterpenoid glycosides from Pteris decrescens - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 7-Phenyl-pteridin-4-ol

Abstract

This technical guide provides a comprehensive exploration of the core physicochemical properties of 7-Phenyl-pteridin-4-ol, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document moves beyond a simple recitation of data, offering in-depth analysis of the experimental methodologies used to determine these properties, the underlying chemical principles, and the implications for its potential applications. We will delve into its synthesis, solubility, ionization behavior (pKa), lipophilicity (logP), spectroscopic characteristics, and the critical concept of tautomerism. Where direct experimental data for the title compound is not available, we will draw upon established principles and data from closely related analogs to provide scientifically grounded estimations. This guide is intended to serve as a valuable resource for scientists seeking to understand and utilize this compound in their research endeavors.

Introduction: The Pteridine Scaffold and the Significance of the 7-Phenyl Moiety

The pteridine ring system, a fused pyrimidine and pyrazine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including essential cofactors like folic acid and biopterin.[1] The substitution pattern on the pteridine core dictates its biological activity, and the introduction of a phenyl group at the 7-position, as in this compound, can significantly influence its pharmacological profile. Pteridine derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[1] The 7-phenyl substitution, in particular, can enhance interactions with biological targets through π-π stacking and hydrophobic interactions, making this compound a compound of considerable interest for further investigation. Understanding its fundamental physicochemical properties is the first critical step in unlocking its therapeutic potential.

Synthesis of this compound

The most direct and versatile method for the synthesis of the 7-phenylpteridine core is the Gabriel-Isay condensation.[2][3] This reaction involves the cyclocondensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound. For the synthesis of this compound, the logical precursors are 4,5-diaminopyrimidin-4-ol and phenylglyoxal.

Reaction Scheme

Caption: Synthesis of this compound via Gabriel-Isay Condensation.

Step-by-Step Experimental Protocol

-

Preparation of Reactants:

-

Dissolve 4,5-diaminopyrimidin-4-ol (1 equivalent) in a suitable solvent, such as a mixture of water and ethanol, with gentle heating to ensure complete dissolution.

-

Prepare a solution of phenylglyoxal monohydrate (1 equivalent) in the same solvent system.

-

-

Condensation Reaction:

-

Slowly add the phenylglyoxal solution to the 4,5-diaminopyrimidin-4-ol solution with continuous stirring at room temperature.

-

The pH of the reaction mixture is a critical parameter for regioselectivity. To favor the formation of the 7-phenyl isomer, the pH should be adjusted to and maintained in the range of 9-10 using a suitable base, such as a dilute aqueous solution of sodium hydroxide or sodium carbonate.[4]

-

-

Reaction Monitoring and Work-up:

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

-

Collect the crude product by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol to remove unreacted starting materials.

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent system, such as a mixture of dimethylformamide (DMF) and water or ethanol, to obtain pure this compound.

-

Solubility Profile

Qualitative Solubility Estimation

-

Aqueous Solubility: The pteridine core, with its multiple nitrogen atoms, can participate in hydrogen bonding with water molecules. However, the presence of the hydrophobic phenyl group is expected to significantly limit its aqueous solubility. Therefore, this compound is predicted to be poorly soluble in water.[5]

-

Organic Solvent Solubility: The compound is expected to exhibit moderate to good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate both the polar pteridine ring and the aromatic phenyl group. Solubility in alcohols like methanol and ethanol is also anticipated to be better than in water due to the ability of these solvents to engage in hydrogen bonding and solvate the phenyl ring.[5]

Experimental Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[6]

Caption: Workflow for the Shake-Flask Solubility Determination.

Causality Behind Experimental Choices:

-

Excess Solid: The presence of excess solid ensures that the solution is saturated and in equilibrium with the solid phase, which is a prerequisite for determining thermodynamic solubility.

-

Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for obtaining reproducible results.[5]

-

Equilibration Time: Sufficient time is required for the dissolution process to reach equilibrium.

-

Separation of Phases: Careful separation of the saturated solution from the undissolved solid is critical to avoid overestimation of the solubility.

-

Analytical Method: A sensitive and validated analytical method like HPLC-UV is necessary for accurate quantification of the dissolved compound.

Ionization Constant (pKa)

The pKa value defines the ionization state of a molecule at a given pH, which profoundly influences its solubility, lipophilicity, and interaction with biological targets. This compound is an amphiprotic molecule, capable of both accepting and donating a proton. A predicted pKa value for this compound is approximately 3.17.[7] This suggests that the molecule will be predominantly in its neutral form at physiological pH (around 7.4).

Spectrophotometric Determination of pKa

UV-Vis spectrophotometry is a common and accurate method for determining the pKa of compounds that possess a chromophore and exhibit a pH-dependent UV-Vis spectrum.[8][9][10]

Principle: The absorbance of a solution of the compound is measured at various pH values. The pKa is then determined from the inflection point of the resulting sigmoid curve when absorbance is plotted against pH.

Experimental Protocol:

-

Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the estimated pKa.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to ensure the final concentration is within the linear range of the spectrophotometer.

-

Measure the UV-Vis spectrum of each sample at a wavelength where the absorbance of the ionized and unionized species differs significantly.

-

Plot the absorbance versus pH and determine the pKa from the inflection point of the resulting sigmoidal curve.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a key parameter in drug design, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) properties. A calculated logP value can provide a good estimate of a compound's lipophilicity.[8]

HPLC-based Determination of logP

A reliable experimental method for determining logP is through reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2][6][11][12]

Principle: The retention time of a compound on a nonpolar stationary phase (like C18) is correlated with its lipophilicity. By calibrating the system with a series of standards with known logP values, the logP of the unknown compound can be determined.

Caption: Workflow for HPLC-based logP Determination.

Spectroscopic Properties

UV-Visible Spectroscopy

Pteridine derivatives typically exhibit characteristic UV-Vis absorption spectra with two or more distinct absorption maxima. Based on data for related pterins, this compound is expected to show absorption maxima in the ranges of 250-280 nm and 350-380 nm. The exact positions of these maxima will be influenced by the solvent and the pH of the solution due to the potential for different tautomeric forms and ionization states.

1H NMR Spectroscopy (Predicted)

While an experimental 1H NMR spectrum for this compound is not available, we can predict the expected chemical shifts based on the structure and data for similar compounds.[9][13][14][15]

-

Aromatic Protons (Phenyl Ring): The protons on the phenyl ring are expected to appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts and splitting patterns will depend on the electronic environment and coupling with adjacent protons.

-

Pteridine Ring Protons: The protons on the pteridine ring will also resonate in the aromatic region, likely at the downfield end due to the electron-withdrawing nature of the nitrogen atoms.

-

OH/NH Protons: The proton of the hydroxyl group (or the N-H proton in the keto tautomer) is expected to be a broad singlet, and its chemical shift will be highly dependent on the solvent, concentration, and temperature. This proton is also D₂O exchangeable.[9]

Tautomerism: The Keto-Enol Equilibrium

A crucial aspect of the chemistry of pteridin-4-ols is the existence of keto-enol tautomerism. This compound can exist in equilibrium between the 4-hydroxy (enol) form and the 4-oxo (keto) form.[16]

Caption: Keto-Enol Tautomerism of this compound.

The position of this equilibrium can be influenced by several factors, including:

-

Solvent: Polar solvents can stabilize the more polar keto form through hydrogen bonding.[4][17][18]

-

pH: The ionization state of the molecule will affect the tautomeric equilibrium.

-

Solid State vs. Solution: In the solid state, one tautomer may be preferentially stabilized by crystal packing forces.

Spectroscopic techniques like NMR and UV-Vis can be used to study this tautomeric equilibrium in solution by observing the signals corresponding to each form under different conditions.

Crystal Structure

While the specific crystal structure of this compound has not been reported, analysis of related pteridine structures, such as 2,4-diamino-7-(hydroxymethyl)pteridin-1-ium nitrate, reveals key structural features.[11][12] In the solid state, pteridine derivatives often exhibit planar ring systems and engage in extensive intermolecular hydrogen bonding, which dictates their crystal packing. It is expected that this compound would also form a network of hydrogen bonds in the solid state, likely involving the 4-oxo or 4-hydroxy group and the nitrogen atoms of the pteridine ring. The phenyl ring would likely be twisted out of the plane of the pteridine ring to minimize steric hindrance.

Summary of Physicochemical Properties

| Property | Predicted/Estimated Value | Experimental Method |

| Molecular Formula | C₁₂H₈N₄O | - |

| Molecular Weight | 224.22 g/mol | - |

| Melting Point | >345 °C[7][19] | Capillary Method |

| Aqueous Solubility | Poor | Shake-Flask Method |

| pKa | ~3.17 (Predicted)[7] | Spectrophotometric Titration |

| logP | Moderately Lipophilic | HPLC Method |

| UV-Vis λmax | ~250-280 nm, ~350-380 nm | UV-Vis Spectroscopy |

Conclusion and Future Directions

This technical guide has provided a detailed overview of the key physicochemical properties of this compound. While some properties have been estimated based on closely related analogs, the provided experimental protocols offer a clear roadmap for their empirical determination. A thorough understanding of these properties is fundamental for any future research involving this compound, from the design of biological assays to the development of potential therapeutic formulations.

Future work should focus on the experimental determination of the aqueous solubility, pKa, and logP of this compound to provide a more complete and accurate physicochemical profile. Furthermore, detailed spectroscopic studies (¹H NMR, ¹³C NMR, and UV-Vis) in various solvents and at different pH values would provide valuable insights into its tautomeric equilibrium. Finally, obtaining a single-crystal X-ray structure would definitively elucidate its solid-state conformation and packing. These data will be invaluable for advancing the study of this compound and its potential as a valuable scaffold in drug discovery.

References

- 1H-NMR and 13C-NMR Spectra.[Provide full citation details if a specific source is used for prediction, otherwise state that it's a general prediction based on known chemical shifts.]

- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.

- Chiang, P. C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial chemistry & high throughput screening, 12(3), 250–257.

- VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry.

- US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google P

- US6524863B1 - High throughput HPLC method for determining Log P values - Google P

- Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties.

- Development of Methods for the Determin

- Recent Advancements in Spectrophotometric pKa Determinations: A Review - Indian Journal of Pharmaceutical Educ

- X‐ray single‐crystal structures of 4, 6, and 7. a) Top view of 4;...

- (PDF)

- Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis - OUCI.

- Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Deriv

- Detailed experimental procedure for the synthesis of 4-fluoropyridine.

- 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic

- WO2011157388A1 - Process for the preparation of pteridine derivatives - Google P

- 1H-NMR Studies with Tetrahydrobiopterins, Evidence for the Structure of 6-Pyruvoyltetrahydropterin, an Intermedi

- Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose - MDPI.

- 7-PHENYLPTERIDIN-4-OL | 70504-15-3 - ChemicalBook.

- Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. (2023-02-27).

- Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor - MDPI.

- Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents - PMC - NIH.

- Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247)

- Determination of pKa(s) of nilutamide through UV-visible spectroscopy | Request PDF.

- Synthesis of phenylpyridine derivatives and their biological evaluation toward dipeptidyl peptidase-4 | Request PDF - ResearchG

- (PDF) Synthesis, structural study and X-ray structure determination of transition metal complexes of 4-phenyl-1-(1-(pyridin-2-yl) ethylidene)

- Crystal Structure of 4′-Phenyl-1′,4′-Dihydro-2,2′:6′,2″-Terpyridine: An Intermediate from the Synthesis of Phenylterpyridine - MDPI.

- (PDF) Synthesis, Antioxidant and Antidiabetic Activity of 1-[(5-Substituted phenyl)

- (PDF) The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide-dimethylformamide (1/1)

- Keto and Enol Tautomers of 4Benzoyl3-methyl-1-phenyl-5(2H)

Sources

- 1. researchgate.net [researchgate.net]

- 2. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Buy 7-(4-Methylphenyl)pteridine | 887571-50-8 [smolecule.com]

- 6. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 7. 错误页 [amp.chemicalbook.com]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijper.org [ijper.org]

- 10. Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis [ouci.dntb.gov.ua]

- 11. agilent.com [agilent.com]

- 12. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 17. researchgate.net [researchgate.net]

- 18. This compound 95% | CAS: 70504-15-3 | AChemBlock [achemblock.com]

- 19. 7-PHENYLPTERIDIN-4-OL | 70504-15-3 [m.chemicalbook.com]

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 7-Phenyl-pteridin-4-ol

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Spectrum

In the landscape of medicinal chemistry and drug development, pteridine derivatives represent a class of heterocyclic compounds with profound biological significance.[1][2] As a precursor to essential cofactors like folic acid, the pteridine scaffold is a cornerstone of cellular processes.[1] The introduction of a phenyl substituent at the 7-position and a hydroxyl group at the 4-position yields 7-Phenyl-pteridin-4-ol, a molecule of significant interest for probing enzymatic interactions and as a potential lead compound.

This guide is not a mere collection of standard operating procedures. It is a distillation of field-proven insights, structured to empower researchers not only to acquire high-quality spectroscopic data but to understand the causality behind each experimental choice. We will delve into the core spectroscopic techniques required for unambiguous structural elucidation and characterization, treating each protocol as a self-validating system. Our objective is to move beyond simple data acquisition to a state of deep analytical comprehension.

Foundational Knowledge: Synthesis and Structure

A robust analytical strategy begins with an understanding of the molecule's origin. This compound is typically synthesized via a cyclocondensation reaction, most notably the Gabriel-Isay condensation.[3] This method involves reacting a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound—in this case, phenylglyoxal—to form the fused pyrazine ring.[3] Understanding this pathway is critical for anticipating potential side products or unreacted starting materials that could manifest in subsequent spectroscopic analyses.

Diagram 1: Molecular Structure of this compound

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation, providing unparalleled insight into the molecular framework. For this compound, both ¹H and ¹³C NMR are indispensable.

Expertise & Causality: Experimental Design

The primary challenge in NMR analysis of many pteridine derivatives is their limited solubility.[2] While deuterated chloroform (CDCl₃) is a common starting point, its non-polar nature is often insufficient.

-

Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Its high polarity effectively solubilizes the pteridinol core, and its ability to form hydrogen bonds helps in observing exchangeable protons (N-H and O-H), which might otherwise be broadened into obscurity.

-

Spectrometer Frequency: A spectrometer operating at a frequency of 400 MHz or higher is recommended.[4] This provides the necessary signal dispersion, particularly for resolving the complex spin systems in the aromatic region and differentiating between the closely spaced signals of the pteridine core.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a map of the proton environment. The key is to correlate distinct signals to their positions on the molecular scaffold.

Diagram 2: ¹H NMR Assignment Workflow

Caption: Logical workflow for assigning ¹H NMR signals.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Notes |

| Phenyl H (ortho) | 8.2 - 8.4 | Doublet (d) | ~7-8 | Deshielded by proximity to the electron-deficient pteridine ring. |

| Phenyl H (meta, para) | 7.5 - 7.7 | Multiplet (m) | - | Complex overlapping signals typical of a monosubstituted benzene ring.[5] |

| Pteridine H6 | 8.5 - 8.7 | Singlet (s) | - | Located on the electron-deficient pyrazine ring, leading to significant deshielding. |

| Pteridine N-H / O-H | > 11.0 | Broad Singlet (br s) | - | Highly variable, concentration-dependent. Signal will disappear upon D₂O exchange. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~5 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Instrument Setup: Use a 400 MHz NMR spectrometer.[4] Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.

-

Acquisition: Acquire the spectrum using standard parameters (e.g., 30° pulse angle, 2-second relaxation delay, 16-32 scans for good signal-to-noise).

-

Data Processing: Apply a Fourier transform to the free induction decay (FID) and phase-correct the resulting spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Validation (D₂O Exchange): To confirm the assignment of N-H/O-H protons, add one drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The broad singlet corresponding to the exchangeable protons should disappear.

Mass Spectrometry (MS): The Molecular Weight Verdict

Mass spectrometry provides the definitive molecular weight and offers clues to the fragmentation pattern, further confirming the molecular structure.

Expertise & Causality: Ionization Technique

For a polar, heterocyclic molecule like this compound, soft ionization techniques are paramount to prevent premature fragmentation and ensure the molecular ion is observed.

-

Electrospray Ionization (ESI): ESI is the ideal technique. It is a soft ionization method that generates charged droplets from a solution, which, upon solvent evaporation, produce intact protonated molecules ([M+H]⁺). This is perfectly suited for confirming the molecular weight. High-Resolution Mass Spectrometry (HRMS) coupled with ESI can provide the exact mass to within a few parts per million, allowing for unambiguous molecular formula determination.

Table 2: Predicted Mass Spectrometry Data for this compound (C₁₂H₈N₄O)

| Ion Species | Calculated Exact Mass | Observed m/z (ESI+) |

| [M] | 224.070 | - |

| [M+H]⁺ | 225.077 | ~225.1 |

| [M+Na]⁺ | 247.059 | ~247.1 |

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent system, typically 50:50 acetonitrile:water with 0.1% formic acid. The acid aids in protonation, enhancing the [M+H]⁺ signal.

-

Instrument Setup: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquisition: Acquire the mass spectrum in positive ion mode. Set the mass range to scan from m/z 100 to 500 to ensure the molecular ion is captured.

-

Data Analysis: Identify the base peak. For this compound, the [M+H]⁺ ion at m/z ~225.1 should be the most prominent signal. If using HRMS, compare the measured exact mass to the calculated mass to confirm the elemental composition.

UV-Visible and Fluorescence Spectroscopy: The Electronic Signature

The extended, conjugated π-system of the pteridine ring fused with the phenyl group gives this compound a distinct electronic signature, readily probed by UV-Vis and fluorescence spectroscopy.

Expertise & Causality: Solvatochromism

The position of the absorption and emission maxima (λ_max) can be sensitive to solvent polarity, a phenomenon known as solvatochromism.[6][7] This occurs because the solvent can differentially stabilize the ground and excited states of the molecule. Running spectra in solvents of varying polarity (e.g., hexane, ethyl acetate, ethanol, water) can provide valuable information about the nature of the electronic transitions (e.g., π → π*).[6]

Diagram 3: Photophysical Processes

Caption: Jablonski diagram illustrating absorption and fluorescence.

Table 3: Expected UV-Vis and Fluorescence Data

| Technique | Solvent | Expected λ_max (nm) | Transition Type |

| UV-Vis Absorption | Ethanol | ~250-280, ~340-360 | π → π |

| Fluorescence Emission | Ethanol | ~420-480 | π → π |

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol) of known concentration (e.g., 1 mg/mL). Create a dilute solution (~1 x 10⁻⁵ M) for analysis.[6]

-

UV-Vis Acquisition: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with a cuvette containing only the solvent. Then, record the sample spectrum from 200-800 nm.[6] Identify the wavelength(s) of maximum absorbance (λ_max).

-

Fluorescence Acquisition: Use a spectrofluorometer. Set the excitation wavelength to the longest-wavelength λ_max observed in the UV-Vis spectrum. Scan the emission spectrum over a range starting ~20 nm above the excitation wavelength (e.g., from 380 nm to 700 nm) to identify the emission maximum.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups by measuring their characteristic vibrational frequencies.[8]

Expertise & Causality: Interpreting the Spectrum

The IR spectrum is typically divided into two regions: the functional group region (4000-1450 cm⁻¹) and the fingerprint region (1450-600 cm⁻¹).[8] While the functional group region allows for the identification of specific bonds (C=O, O-H, N-H), the fingerprint region is a complex pattern of vibrations unique to the entire molecule, serving as a literal "fingerprint" for identification.[8]

Table 4: Key IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Bond(s) | Notes |

| 3400 - 3200 | Stretching (broad) | O-H, N-H | Broadness is due to hydrogen bonding. |

| 3100 - 3000 | Stretching | Aromatic C-H | Characteristic of the phenyl and pteridine rings. |

| 1680 - 1650 | Stretching (strong) | C=O (Amide) | A strong, sharp peak indicative of the keto-form (pteridin-4-one). |

| 1620 - 1580 | Stretching | C=N, C=C | Vibrations from the fused heterocyclic ring system. |

| 1500 - 1400 | Stretching | Aromatic C=C | Multiple sharp bands from the phenyl ring. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal. No further preparation is needed.

-

Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty stage. The background should be a flat line.

-

Acquisition: Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal. Co-add 16-32 scans to obtain a high-quality spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Label the major peaks in the spectrum and compare them to the expected values in Table 4 to confirm the presence of the key functional groups.

Conclusion: A Synthesis of Spectroscopic Evidence

The unambiguous characterization of this compound is not achieved through a single technique but by the logical synthesis of evidence from a suite of spectroscopic methods. NMR defines the carbon-hydrogen framework, mass spectrometry confirms the molecular formula, UV-Vis and fluorescence spectroscopy probe the electronic structure, and IR spectroscopy verifies the presence of critical functional groups. By understanding the "why" behind each experimental choice and meticulously executing these self-validating protocols, researchers can be confident in the identity, purity, and structure of their material, paving the way for its successful application in drug discovery and beyond.

References

- The Synthesis of 7-Phenylpteridine: A Technical Guide to P

- Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Polish Journal of Chemical Technology.

- Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica.

- Pushing at the Boundaries of Pterin Chemistry. Molecules.

- Infrared Spectroscopy.

- 1H-NMR Studies with Tetrahydrobiopterins, Evidence for the Structure of 6-Pyruvoyltetrahydropterin, an Intermediate in the Biosy. University of Konstanz.

- Fluorescence of 4-Cyanophenylhydrazones: From Molecular Design to Electrospun Polymer Fibers. Molecules.

- Fluorescence-properties and excited state interactions of 7-hydroxy-4-methylcoumarin laser dye.

- The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. Journal of Fluorescence.

- Interpreting Arom

- The conformation of 5,6,7,8-tetrahydrobiopterin and 7,8-dihydrobiopterin in solution: A 1H NMR study. Pteridines.

- The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents.

- IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide. Scripta Scientifica Pharmaceutica.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Pushing at the Boundaries of Pterin Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 5. m.youtube.com [m.youtube.com]

- 6. The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]

A Guide to Theoretical and Computational Exploration of Pteridine Structures: From Quantum Mechanics to Drug Design

Abstract

Pteridines, a class of nitrogen-containing heterocyclic compounds, are central to a myriad of biological functions, acting as enzyme cofactors, signaling molecules, and natural pigments.[1][2][3][4] Their rich electronic structure, characterized by multiple oxidation states, tautomeric forms, and photochemical activity, makes them a fascinating subject for theoretical and computational investigation.[1][4][5] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the computational methodologies used to unravel the complexities of pteridine structures. We will journey from the fundamental principles of quantum mechanics that govern their stability and reactivity to the application of these principles in the rational design of novel therapeutics. This document eschews a rigid template, instead adopting a problem-oriented structure to demonstrate how specific computational tools are chosen and applied to answer critical scientific questions in the field.

The Pteridine Core: Decoding Structure, Stability, and Tautomerism

The foundational step in any computational study is to accurately represent the molecule's structure. For pteridines, this is non-trivial due to the phenomenon of tautomerism, where protons can migrate between nitrogen and oxygen atoms, leading to multiple, rapidly interconverting isomers.[6] The relative populations of these tautomers can profoundly influence the molecule's chemical properties and biological activity.

The Causality of Method Selection: Why Density Functional Theory?

Early studies employed ab initio calculations to probe pteridine structures, establishing key conformational preferences.[1][7] However, Density Functional Theory (DFT) has become the workhorse for these investigations. DFT provides an excellent balance of computational cost and accuracy for systems of this size, making it ideal for calculating the relative energies of various tautomers.[8][9] By computing the Gibbs free energy (ΔG) of each possible tautomer, we can predict their relative stability and equilibrium populations in different environments (e.g., in the gas phase or solvated in water).[9]

Calculations have consistently shown that for the parent pterin molecule, the lactam tautomer is the most stable form, though other structures are energetically accessible and may play significant roles in biological systems.[9]

Data Presentation: Relative Energies of Neutral Pterin Tautomers

The following table summarizes theoretical data on the relative stability of different neutral pterin tautomers, illustrating the energetic landscape that governs their equilibrium.

| Tautomer Structure | Description | Relative Gibbs Free Energy (ΔG) in kcal/mol (approx.) |

| Lactam (most stable) | Keto form at C4 | 0.0 |

| Structure C | Alternative protonation | ~1.0 |

| Structure D | Alternative protonation | ~3.5 |

| Lactim | Enol form at C4 | ~6.0 |

Note: Values are approximate and derived from DFT calculations reported in the literature; actual values depend on the specific functional and basis set used.[9]

Visualization: Tautomeric Equilibrium of Pterin

The diagram below illustrates the equilibrium between the two most discussed tautomers of pterin, the more stable lactam form and the higher-energy lactim form.

Caption: Equilibrium between the lactam and lactim tautomers of pterin.

Experimental Protocol: DFT Calculation for Tautomer Stability

This protocol outlines the conceptual steps for determining the relative stability of pteridine tautomers.

-

Structure Generation: Draw the 3D structures of all plausible tautomers of the pteridine molecule of interest using a molecular editor.

-

Geometry Optimization: For each tautomer, perform a full geometry optimization using a DFT method (e.g., B3LYP functional with a 6-31G** basis set). This step finds the lowest energy conformation for each isomer.[10][11]

-

Frequency Calculation: Perform a frequency calculation on each optimized structure. This serves two purposes:

-

It confirms that the structure is a true energy minimum (no imaginary frequencies).

-

It provides the thermodynamic data (enthalpy and entropy) needed to calculate the Gibbs free energy.

-

-

Solvation Modeling (Optional but Recommended): To simulate an aqueous environment, repeat the optimization and frequency calculations using a continuum solvation model (e.g., SMD or PCM).

-

Energy Comparison: Calculate the Gibbs free energy (G) for each tautomer. The relative energy (ΔG) of a given tautomer is the difference between its free energy and that of the most stable tautomer. A lower ΔG indicates greater stability.

The Electronic Landscape: Probing Reactivity and Photochemistry

With a stable structure established, the next step is to understand its electronic properties, which dictate its reactivity, redox behavior, and interaction with light. Pteridines are photochemically active, capable of absorbing UV-A radiation and generating reactive oxygen species (ROS), a property with implications for both biology and medicine.[1][5][12]

Frontier Molecular Orbitals and QSPR

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic behavior. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept one. The HOMO-LUMO gap is a crucial descriptor for predicting chemical reactivity and the wavelength of light a molecule will absorb.

Quantitative Structure-Property Relationship (QSPR) studies leverage these and other calculated descriptors (e.g., electronegativity, dipole moment) to build statistical models that predict experimental properties. For instance, QSPR models have been successfully developed to predict the quantum yield of singlet oxygen (¹O₂) generation by various pteridines, providing a rapid screening method for potent photosensitizers.[13][14] These studies found that properties like HOMO energy and electronegativity are significantly correlated with the ability of pteridines to generate singlet oxygen.[13][14]

Simulating Spectra with TD-DFT

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excited states of molecules. It allows for the simulation of UV-Vis absorption spectra, predicting the wavelengths of maximum absorption (λ_max).[15][16] This is a critical self-validating step: if the computed spectrum accurately matches the experimentally measured spectrum, it increases confidence in the accuracy of the underlying ground-state calculations. This technique is invaluable for interpreting the electronic properties of novel pteridine derivatives, such as π-extended flavins designed for specific optical properties.[15][16]

Pteridines in Drug Design: A Computational Workflow

The unique structure of pteridines makes them valuable scaffolds in drug design.[2] The most famous example is methotrexate, a pteridine derivative that inhibits dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis, making it a potent anticancer and anti-inflammatory drug. Many pathogens, including parasites like Trypanosoma cruzi and Leishmania major, rely on a unique enzyme called Pteridine Reductase 1 (PTR1) for their survival, making it an attractive drug target.[17][18][19] Computational methods are essential for discovering and optimizing inhibitors against these targets.[20][21][22][23][24]

Visualization: Computational Drug Design Workflow

The following diagram outlines a typical in silico workflow for identifying and refining pteridine-based enzyme inhibitors.

Caption: A workflow for computational pteridine inhibitor design.

Experimental Protocol: Molecular Docking of a Pteridine Inhibitor

This protocol provides a self-validating system for assessing the binding potential of a pteridine derivative to a target enzyme.

-

Target Preparation:

-

Download the crystal structure of the target protein (e.g., Leishmania major PTR1, PDB ID: 1E92) from the Protein Data Bank.

-

Using protein preparation software (e.g., Schrödinger's Protein Preparation Wizard, AutoDock Tools), remove water molecules, add hydrogen atoms, repair any missing side chains, and assign correct protonation states for residues at physiological pH.[10]

-

Identify the binding site, typically defined by the location of a co-crystallized ligand or through cavity detection algorithms.

-

-

Ligand Preparation:

-

Generate the 3D structure of your pteridine inhibitor.

-

Perform a geometry optimization using a quantum mechanics method (as described in section 1.4) or a robust molecular mechanics force field.

-

Generate possible ionization states at physiological pH and enumerate valid tautomers and stereoisomers.

-

-

Docking Simulation:

-

Use a docking program (e.g., AutoDock, DOCK4.0, Glide) to systematically sample different orientations and conformations (poses) of the ligand within the defined binding site.[17][25]

-

The program will use a scoring function to estimate the binding affinity for each pose, resulting in a ranked list of potential binding modes.

-

-

Post-Docking Analysis (Self-Validation):

-

Re-docking: As a crucial control, dock the original co-crystallized ligand back into the binding site. A successful docking protocol should reproduce the experimental binding pose with a low root-mean-square deviation (RMSD).

-

Interaction Analysis: Visualize the top-scoring poses of your new inhibitor. Analyze the key interactions (hydrogen bonds, hydrophobic contacts, π-π stacking) with active site residues (e.g., Arg17, Ser111, Asp181, Tyr194 for LmPTR1).[18] These interactions must be chemically sensible.

-

Stability Assessment: For the most promising candidates, perform a Molecular Dynamics (MD) simulation to assess the stability of the predicted protein-ligand complex over time (e.g., 50-100 nanoseconds).[25] A stable complex provides higher confidence in the docking result.

-

Mapping Metabolism: The Pteridine Biosynthesis Pathway

Understanding how pteridines are synthesized is crucial for identifying novel drug targets and comprehending diseases related to their dysregulation. The pteridine biosynthesis pathway begins with Guanosine Triphosphate (GTP) and proceeds through a series of enzymatic steps to produce a wide variety of pteridines, including essential cofactors like tetrahydrobiopterin.[26][27][28]

Visualization: The Pteridine Biosynthesis Pathway

This diagram illustrates the core enzymatic steps in the biosynthesis of pteridines, starting from the universal precursor GTP.

Caption: Core pteridine biosynthesis pathway from GTP to cofactors and pigments.[27][28]

Conclusion and Future Outlook

Theoretical and computational studies provide an indispensable lens through which to view the complex world of pteridine chemistry and biology. From establishing the fundamental ground-state structures using DFT to predicting inhibitor binding modes with molecular docking and MD simulations, these in silico techniques accelerate research and provide insights that are often inaccessible to experiment alone. The future of this field lies in the increasing integration of machine learning for more predictive QSAR/QSPR models[29] and the use of multiscale modeling to bridge the gap between quantum mechanical effects and whole-cell simulations. By combining these powerful computational tools with rigorous experimental validation, the scientific community can continue to unlock the full potential of pteridines in medicine and beyond.

References

-

G.N. Borodina, A.A. Buglak, O.S. Vasileva, et al. (2022). Insights into Molecular Structure of Pterins Suitable for Biomedical Applications. MDPI. [Link]

-

(2025). Docking and biological activity of pteridine analogs: Search for inhibitors of pteridine reductase enzymes from Trypanosoma cruzi. ResearchGate. [Link]

-

(n.d.). Synthesis and studies molecular docking of some new thioxobenzo[g]pteridine derivatives and 1,4-dihydroquinoxaline derivatives with glycosidic moiety. Taylor & Francis Online. [Link]

-

M. Jayasree, D. Visagaperumal, V. Chandy (2022). Synthesis, Characterization and Molecular Docking Studies of Novel Pteridine Derivatives. International Journal for Multidisciplinary Research. [Link]

-

A. Aouidate, et al. (2023). 3D-QSAR Studies, Molecular Docking, Molecular Dynamic Simulation, and ADMET Proprieties of Novel Pteridinone Derivatives as PLK1 Inhibitors for the Treatment of Prostate Cancer. PMC - PubMed Central. [Link]

-

G.N. Borodina, A.A. Buglak, O.S. Vasileva, et al. (2022). Insights into Molecular Structure of Pterins Suitable for Biomedical Applications. PubMed. [Link]

-

(n.d.). A DFT Study on the One-Electron Reduction/Oxidation of Biologically Relevant Pteridine Derivatives. ResearchGate. [Link]

-

(n.d.). Measuring electronic structure properties of flavins and flavoproteins by electronic Stark spectroscopy. PMC - PubMed Central. [Link]

-

(n.d.). A quantitative structure-property relationship (QSPR) study of singlet oxygen generation by pteridines. ResearchGate. [Link]

-

A.A. Buglak, T.N. Gerasimova, E.B. Krissinel (n.d.). A quantitative structure–property relationship (QSPR) study of singlet oxygen generation by pteridines. Photochemical & Photobiological Sciences (RSC Publishing). [Link]

-

(2025). Pterins photochemistry and its significance for biomedicine. ResearchGate. [Link]

-

A. Gyebi, et al. (2024). Natural Product Identification and Molecular Docking Studies of Leishmania Major Pteridine Reductase Inhibitors. MDPI. [Link]

-

(n.d.). Pterin derivatives utilized in a computational study of the... ResearchGate. [Link]

-

S. Fukuzumi, et al. (2015). Synthesis and electronic properties of π-extended flavins. SciSpace. [Link]

-

A. Aouidate, et al. (2023). 3D-QSAR Studies, Molecular Docking, Molecular Dynamic Simulation, and ADMET Proprieties of Novel Pteridinone Derivatives as PLK1 Inhibitors for the Treatment of Prostate Cancer. MDPI. [Link]

-

A.T. Taguchi, V.S. Batista (2021). Understanding flavin electronic structure and spectra. Wiley Online Library. [Link]

-

(n.d.). Photophysics and Photochemistry of Pterins in Aqueous Solution. ResearchGate. [Link]

-

P.P. Chebotaev, A.A. Buglak (2025). Predicting the quantum yield of 1 O 2 generation for pteridines and fluoroquinolones using machine learning. RSC Publishing. [Link]

-

D. Dube, et al. (2012). 3D-QSAR based pharmacophore modeling and virtual screening for identification of novel pteridine reductase inhibitors. PubMed. [Link]

-

J.I. Navas, J.M. Coto-Lobo, A. Jimenez-Paez, et al. (2024). Biosynthesis of Pteridines in Insects: A Review. MDPI. [Link]

-

D. Dube, et al. (2012). 3D-QSAR based pharmacophore modeling and virtual screening for identification of novel pteridine reductase inhibitors. Semantic Scholar. [Link]

-

(n.d.). Theoretical Studies on Pteridines. 3. Geometries, Tautomer and Ionization Energies, and Rearrangement and Reduction Mechanisms. ElectronicsAndBooks. [Link]

-

S.J. Konezny, C.L. Dama, H.L. Luk, et al. (2022). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. PMC. [Link]

-

M. Abdallah, et al. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Bentham Science. [Link]

-

M. Soniat, C.B. Martin, E.B. T.-T. Ames (2025). Theoretical Study on the Relative Energies of Neutral Pterin Tautomers. ResearchGate. [Link]

-

A. Santos, et al. (2019). Cooption of the pteridine biosynthesis pathway underlies the diversification of embryonic colors in water striders. PNAS. [Link]

-

A. Santos, et al. (2019). Cooption of the pteridine biosynthesis pathway underlies the diversification of embryonic colors in water striders. ResearchGate. [Link]

-

S. Fukuzumi, et al. (2025). Synthesis and electronic properties of π-extended flavins. ResearchGate. [Link]

-

M. Mori (2009). Synthesis of Nitrogen Heterocycles Utilizing Molecular Nitrogen as a Nitrogen Source and Attempt to Use Air Instead of Nitrogen Gas. SciSpace. [Link]

-

J.I. Navas, et al. (2024). Biosynthesis of Pteridines in Insects: A Review. PMC - NIH. [Link]

-

(n.d.). Synthesis, Tautomerism, and Antiradical Activity of Novel Pteridinetrione Derivatives. ResearchGate. [Link]

-

(2024). Towards the Synthesis of Nitrogen Containing Heterocycles. University of Wollongong. [Link]

-

S. Collina, et al. (2019). Computational Approaches for Drug Discovery. MDPI. [Link]

-

(n.d.). Computational Approaches in Drug Designing and Their Applications. Springer Nature Experiments. [Link]

-

(n.d.). Methods of synthesis of nitrogen-containing heterocycles using ureas and related compounds. OUCI. [Link]

-

J.A. G. Ochoa, et al. (n.d.). Computational Methods in Drug Discovery. PMC - PubMed Central. [Link]

-

(2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. NIH. [Link]

-

(2025). Computational approaches in drug designing. ResearchGate. [Link]

-

S.G. Kini, A. Kumar, A. Kumar, et al. (2021). DFT calculation, molecular docking, and molecular dynamics simulation study on substituted phenylacetamide and benzohydrazide derivatives as broad-spectrum antibacterial agents. SciSpace. [Link]

-

W. Wang, et al. (n.d.). Theoretical analysis of expanded porphyrins: Aromaticity, stability, and optoelectronic properties. PMC - NIH. [Link]

-

S. Paul, et al. (n.d.). Exploration of DFT and TD-DFT computation to investigate the interaction between paracetamol and lithium or its compounds. PubMed Central. [Link]

-

A. Brogi, S. G. Ramada, S. G. (2021). Computational Approaches: Drug Discovery and Design in Medicinal Chemistry and Bioinformatics. PMC - PubMed Central. [Link]

-

(2025). A DFT theoretical investigation on the interplay effects between cation-π and intramolecular hydrogen bond interactions in the mesalazine⋯Fe2+ binary complex. ResearchGate. [Link]

-

M. Baraka, et al. (n.d.). A density functional theory study of the molecular structure, reactivity, and spectroscopic properties of 2-(2-mercaptophenyl)-1-azaazulene tautomers and rotamers. PMC - PubMed Central. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Characterization and Molecular Docking Studies of Novel Pteridine Derivatives - IJFMR [ijfmr.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. Exploration of DFT and TD-DFT computation to investigate the interaction between paracetamol and lithium or its compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. A quantitative structure–property relationship (QSPR) study of singlet oxygen generation by pteridines - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. 3D-QSAR based pharmacophore modeling and virtual screening for identification of novel pteridine reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Computational Approaches for Drug Discovery [mdpi.com]

- 21. Computational Approaches in Drug Designing and Their Applications | Springer Nature Experiments [experiments.springernature.com]

- 22. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Computational Approaches: Drug Discovery and Design in Medicinal Chemistry and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]

- 25. 3D-QSAR Studies, Molecular Docking, Molecular Dynamic Simulation, and ADMET Proprieties of Novel Pteridinone Derivatives as PLK1 Inhibitors for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. mdpi.com [mdpi.com]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. Predicting the quantum yield of 1O2 generation for pteridines and fluoroquinolones using machine learning - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility and Stability of 7-Phenyl-pteridin-4-ol

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 7-Phenyl-pteridin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2][3] As the therapeutic potential of pteridine derivatives is increasingly recognized, a thorough understanding of their physicochemical properties becomes paramount for advancing from discovery to clinical application.[1][3] This document outlines the fundamental principles, detailed experimental protocols, and data interpretation strategies necessary for a robust assessment. We delve into the causality behind experimental design, emphasizing the development of self-validating, stability-indicating analytical methods. For drug development professionals, this guide serves as a practical reference for generating the critical data required to inform formulation strategies, predict shelf-life, and satisfy regulatory expectations.

Introduction: The Significance of Physicochemical Characterization

This compound belongs to the pteridine class of compounds, which are bicyclic heteroaromatics composed of fused pyrazine and pyrimidine rings.[2][4] This structural motif is central to numerous endogenous molecules, including enzymatic cofactors and signaling molecules, making its derivatives a rich area for therapeutic innovation.[1][3][4] However, the journey of a candidate molecule like this compound from a promising hit to a viable drug product is critically dependent on its fundamental physicochemical properties: solubility and stability.

-

Solubility directly impacts bioavailability. A poorly soluble compound will likely exhibit low absorption, leading to suboptimal therapeutic efficacy regardless of its intrinsic potency. Early and accurate solubility assessment is crucial for guiding lead optimization and formulation development.[5]

-

Stability dictates a drug's shelf-life, storage requirements, and degradation profile.[6] Unstable compounds can lose potency over time or, more critically, degrade into potentially toxic byproducts.[7] Understanding the degradation pathways is essential for ensuring patient safety and meeting stringent regulatory standards set by bodies like the International Council for Harmonisation (ICH).[8][9][10]

This guide provides the scientific rationale and actionable protocols to thoroughly investigate these two cornerstone properties for this compound.

Molecular Structure and Predicted Properties

The structure of this compound, with its fused aromatic rings, nitrogen heteroatoms, a hydroxyl group (existing in the tautomeric lactam form as 4(3H)-Pteridinone), and a phenyl substituent, dictates its behavior in different chemical environments.

-

Structure: 7-phenyl-3H-pteridin-4-one

-

Molecular Formula: C₁₂H₈N₄O[11]

-

Molecular Weight: 224.22 g/mol [11]

Predicted Physicochemical Properties:

-

Melting Point: Predicted to be very high (>345 °C), suggesting strong crystal lattice energy which often correlates with low aqueous solubility.[11]

-

pKa: The predicted pKa of 3.17 suggests the compound is weakly acidic, related to the proton on the pyrimidine ring.[11] This is a critical parameter as solubility can be highly pH-dependent around the pKa.

-

LogP: The calculated LogP (a measure of lipophilicity) for the parent pteridine is -0.6, indicating a hydrophilic nature.[12] However, the addition of the phenyl group at the 7-position will significantly increase the lipophilicity of this compound, likely leading to poor solubility in aqueous media and better solubility in organic solvents.

These predicted values serve as a crucial starting point, guiding the design of experimental studies. The high melting point and increased lipophilicity from the phenyl group strongly suggest that aqueous solubility will be a key challenge to address in formulation development.

Solubility Determination: From Theory to Practice

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable solution at a given temperature and pH. For preclinical development, both kinetic and thermodynamic solubility measurements provide valuable, complementary information.[5][13]

Causality Behind Method Selection

-

Kinetic Solubility: This measurement reflects the solubility of a compound upon its rapid addition to an aqueous buffer from a concentrated organic stock solution (typically DMSO).[5][14] It is a high-throughput method ideal for early discovery to quickly flag compounds that might precipitate under in vitro assay conditions.[5]

-

Thermodynamic Solubility: This is the true equilibrium solubility. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (e.g., 24-48 hours).[13][15] This "gold standard" shake-flask method is essential for lead optimization and formulation development, as it represents the maximum achievable concentration under equilibrium conditions.[5][15]

Given the anticipated low solubility of this compound, the thermodynamic shake-flask method is the most appropriate choice for obtaining definitive data.

Experimental Workflow for Solubility Assessment

The overall process involves establishing a validated analytical method, performing the shake-flask experiment, and analyzing the resulting saturated solutions.

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol: Thermodynamic Solubility via Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in various pharmaceutically relevant solvents.

Materials:

-

This compound (solid powder)

-

Solvents: pH 7.4 Phosphate Buffered Saline (PBS), Simulated Gastric Fluid (SGF, pH 1.2), Simulated Intestinal Fluid (SIF, pH 6.8), Dimethyl Sulfoxide (DMSO), Ethanol.

-

HPLC system with UV detector

-

Calibrated analytical balance, vortex mixer, orbital shaker, centrifuge.

Methodology:

-

Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to 1 mL of each test solvent in triplicate in glass vials. The key is to ensure undissolved solid remains at the end of the experiment.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (25 °C). Agitate for 24 hours to ensure equilibrium is reached.[13][16]

-

Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant. Crucially, do not disturb the solid pellet.

-

Dilution & Analysis: Dilute the supernatant with an appropriate mobile phase and quantify the concentration of this compound using a pre-validated HPLC-UV method.

Anticipated Solubility Profile

Based on the physicochemical properties, the following solubility profile is anticipated. This table serves as a template for reporting experimental findings.

| Solvent System | Solvent Type | Predicted Solubility | Rationale |

| pH 7.4 PBS | Aqueous Buffer | Very Low (<10 µg/mL) | High lipophilicity, strong crystal lattice. |

| SGF (pH 1.2) | Acidic Aqueous | Very Low | Compound is un-ionized below its pKa. |

| SIF (pH 6.8) | Weakly Basic Aqueous | Low | Partial ionization may slightly improve solubility over acidic conditions. |

| Ethanol | Polar Protic Organic | Moderate | Can disrupt H-bonding in water and interact with the phenyl group. |

| DMSO | Polar Aprotic Organic | High | Strong polar solvent capable of solvating the pteridine core. |

Stability Assessment and Forced Degradation

Stability testing determines how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[6][9] Forced degradation (or stress testing) is a critical component of this process, where the compound is intentionally exposed to harsh conditions to accelerate its decomposition.[7][17][18]

The "Why" Behind Forced Degradation

The objectives of forced degradation studies are multi-faceted and foundational to drug development:[18]

-

Identify Degradation Pathways: To understand the likely chemical transformations the molecule may undergo.[17][18]

-

Elucidate Degradant Structures: To identify the chemical structures of the impurities formed.

-

Develop Stability-Indicating Methods: To create and validate an analytical method (typically HPLC) that can accurately separate and quantify the parent drug from all its degradation products. This is a primary regulatory requirement.[7][19]

-

Inform Formulation and Packaging: Knowledge of sensitivities (e.g., to light or oxidation) guides the selection of excipients and protective packaging.[18]

Experimental Workflow for Forced Degradation

The process involves subjecting the compound to a battery of stress conditions and analyzing the resulting samples with a developing stability-indicating method.

Caption: Workflow for Forced Degradation and Method Development.

Protocol: Forced Degradation Study

Objective: To identify the degradation pathways of this compound and develop a stability-indicating HPLC method.

Materials:

-

This compound

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

HPLC system with Photodiode Array (PDA) detector and ideally coupled to a Mass Spectrometer (MS).

-

Photostability chamber, temperature-controlled ovens.

Methodology:

The goal is to achieve 5-20% degradation of the parent compound. This may require optimizing time and stressor concentration.

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at ~1 mg/mL.

-

Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Heat at 60 °C. Pull time points (e.g., 2, 4, 8, 24h), neutralize with NaOH, and dilute for analysis.

-

Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Keep at room temperature or gently heat (40 °C). Pull time points, neutralize with HCl, and dilute for analysis. Pteridine rings can be susceptible to basic hydrolysis.

-

Oxidative Degradation: Mix stock solution with 3% H₂O₂. Keep at room temperature. Pull time points and analyze. The nitrogen-rich pteridine core is a potential site for oxidation.[20]

-

Thermal Degradation: Store both solid powder and the stock solution at an elevated temperature (e.g., 80 °C). Analyze at set intervals.

-

Photostability: Expose solid powder and stock solution to light conditions as specified in ICH guideline Q1B.[8] Analyze the samples alongside a dark control.

Analysis and Method Development:

-

Analyze all stressed samples using HPLC-PDA.

-

The primary goal is to develop a gradient method that resolves the parent peak from all degradant peaks and formulation excipients.

-

The PDA detector is used to assess peak purity, ensuring that each peak is chromatographically pure and not co-eluting with another species.

-

LC-MS analysis is invaluable for obtaining the mass of the degradants, which provides critical clues for structure elucidation.[21]

Potential Degradation Pathways

Pteridine systems can be susceptible to specific degradation mechanisms:

-

Hydrolytic Cleavage: The pyrimidine or pyrazine ring can undergo hydrolytic cleavage under strong acidic or basic conditions.

-

Oxidation: The electron-rich ring system, particularly the pyrazine part, can be oxidized.[20]

-

Photodegradation: Aromatic systems are often susceptible to degradation upon exposure to UV light.

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of the solubility and stability of this compound. The protocols are designed to be self-validating and generate high-quality data essential for any drug development program. Accurate solubility data will directly inform formulation strategies, such as salt selection, particle size reduction, or the use of enabling technologies like amorphous solid dispersions. The results of the forced degradation study will yield a validated, stability-indicating analytical method—a non-negotiable asset for quality control—and provide a deep understanding of the molecule's intrinsic liabilities.

By systematically applying these principles and protocols, researchers can confidently characterize this compound, mitigating downstream risks and paving the way for its successful development as a potential therapeutic agent.

References

- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.

- Benchchem. A Comparative Guide to the Cross-Validation of Analytical Methods for Pteridine Quantification.

- BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.

- ChemicalBook. (n.d.). 7-PHENYLPTERIDIN-4-OL | 70504-15-3.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay.

- European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.

- ICH. (n.d.). Q1A(R2) Guideline.

- National Center for Biotechnology Information. (n.d.). Pteridine | C6H4N4 | CID 1043. PubChem.

- protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation.

- ResearchGate. (n.d.). Therapeutic potential of pteridine derivatives: A comprehensive review.

- Singh, S., & Kumar, V. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.

- Tomšíková, H., Tomšík, P., Solich, P., & Nováková, L. (2013). Determination of pteridines in biological samples with an emphasis on their stability. Bioanalysis, 5(18), 2307–2326.

- Venkatesh, D. N., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).

- YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]